3-(3-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine
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Overview
Description
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrazole derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring differentiates it from other similar compounds and can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-(3-bromophenyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
ZZNBAIKBPOEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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